7-Chloro-1H-indole-4-carboxylic acid

Overview

Description

7-Chloro-1H-indole-4-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

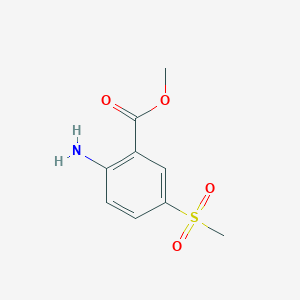

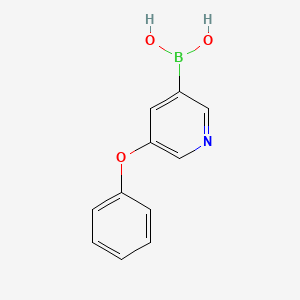

The molecular structure of this compound is represented by the formula C9H6ClNO2 . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

Indole derivatives have unique inhibitory properties due to the presence of the carboxamide moiety at positions 2 and 3 . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 195.6 .Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including those related to 7-Chloro-1H-indole-4-carboxylic acid, play a crucial role in organic synthesis. A comprehensive framework for classifying all indole syntheses has been proposed, emphasizing the vast array of strategies employed to construct the indole nucleus. This classification system aids in understanding the current state of the art and facilitates the discovery of new approaches to indole construction, highlighting the significance of indole derivatives in organic chemistry (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including those structurally related to this compound, has shown that these compounds can inhibit microbial growth at concentrations below desired yields. This inhibition is due to effects on cell membranes and internal pH, offering insights into microbial resistance and metabolic engineering strategies to enhance robustness against such inhibitors (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The removal of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) has been explored, with advancements in solvent technologies, including ionic liquids, to recover these compounds for industrial applications. This research is pertinent to understanding the recovery and purification processes of compounds similar to this compound, offering a perspective on solvent selection and regeneration strategies (Sprakel & Schuur, 2019).

Pharmacological Effects of Phenolic Acids

Studies on chlorogenic acid, a phenolic compound, demonstrate the pharmacological relevance of similar compounds, including potential anticancer, antimicrobial, and antioxidant activities. This research underscores the therapeutic roles of phenolic compounds, which could be extrapolated to understand the bioactivities of structurally related compounds like this compound (Naveed et al., 2018).

Chemistry and Biology of Indoles

Indoles, including derivatives of this compound, have a rich medicinal tradition, with diverse pharmacological activities. This review highlights the synthetic processes and therapeutic prospects of indole derivatives, suggesting their importance in drug discovery and medicinal chemistry (Ali et al., 2013).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include 7-chloro-1h-indole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating that they interact with various targets within the body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes at the molecular level would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these interactions would be dependent on the specific pathways involved.

Result of Action

Given the broad biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name |

7-chloro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMNAVDJNRMGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694583 | |

| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-45-3 | |

| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588688-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)

![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)

![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)